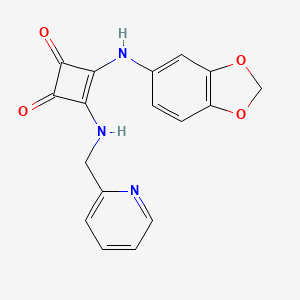
Mtb ATP synthase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mtb ATP synthase-IN-1 is an orally available inhibitor of Mycobacterium tuberculosis ATP synthesis. It is primarily used for the study of Mycobacterium tuberculosis infections. This compound has shown significant potential in the treatment of drug-resistant tuberculosis due to its ability to inhibit the ATP synthase enzyme, which is crucial for the energy production in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mtb ATP synthase-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Mtb ATP synthase-IN-1 primarily undergoes substitution reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide, catalysts, and various protecting groups to ensure selective reactions. The reaction conditions typically involve controlled temperatures and pH to achieve the desired product .
Major Products
The major product of the synthesis is this compound itself, with high purity achieved through purification techniques such as chromatography .
Scientific Research Applications
Mtb ATP synthase-IN-1 is extensively used in scientific research for studying Mycobacterium tuberculosis infections. It has applications in:
Chemistry: Used as a model compound to study enzyme inhibition and drug design.
Biology: Helps in understanding the metabolic pathways of Mycobacterium tuberculosis and the role of ATP synthase in bacterial survival.
Medicine: Potential therapeutic agent for treating drug-resistant tuberculosis.
Industry: Used in the development of new anti-tuberculosis drugs and in the pharmaceutical industry for drug screening and development .
Mechanism of Action
Mtb ATP synthase-IN-1 exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is responsible for the production of ATP, which is essential for the energy metabolism of the bacteria. By inhibiting ATP synthase, this compound disrupts the energy production in the bacteria, leading to its death. The molecular targets include the F1 and Fo subunits of the ATP synthase enzyme, which are crucial for its function .
Comparison with Similar Compounds
Mtb ATP synthase-IN-1 is similar to other ATP synthase inhibitors like bedaquiline and TBAJ-587. it has unique properties such as higher metabolic stability and lower cytotoxicity. Similar compounds include:
Bedaquiline: First anti-tuberculosis drug targeting ATP synthase, but with higher toxicity.
TBAJ-587: A derivative of bedaquiline with improved potency and reduced toxicity
This compound stands out due to its balance of efficacy and safety, making it a promising candidate for further development in the treatment of drug-resistant tuberculosis .
Properties
Molecular Formula |
C17H13N3O4 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4-(pyridin-2-ylmethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H13N3O4/c21-16-14(19-8-11-3-1-2-6-18-11)15(17(16)22)20-10-4-5-12-13(7-10)24-9-23-12/h1-7,19-20H,8-9H2 |
InChI Key |
ZEYYGLIHJGBVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)C3=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)
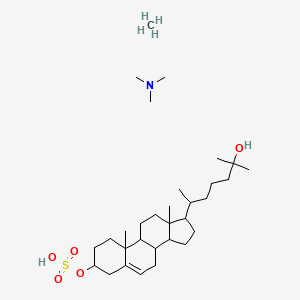
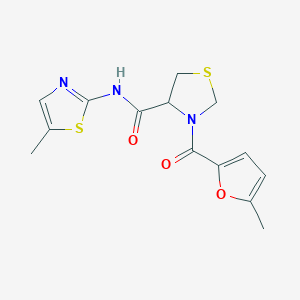
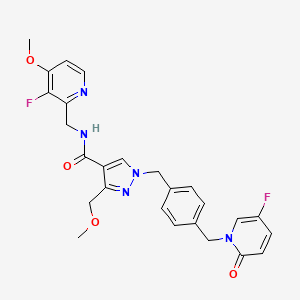
![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)
![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)
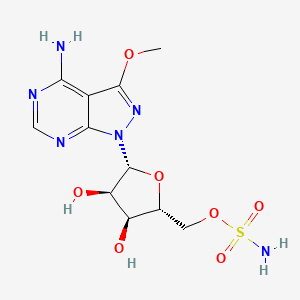
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)
![3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine](/img/structure/B10854830.png)
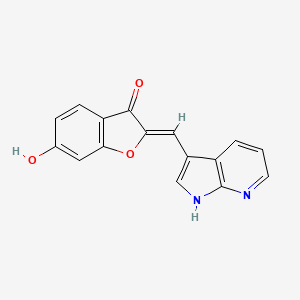
![N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)
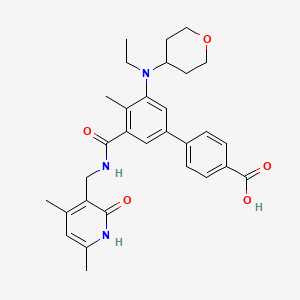
![(2R)-2-[(3S,5R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854847.png)
![Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854856.png)
